Cas no 59020-77-8 (1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol)
1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol is a thiazole-based organic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a 4-methylthiazole core linked to a propanol moiety, offering versatility as an intermediate in heterocyclic chemistry. The hydroxyl group enables further functionalization, while the thiazole ring contributes to stability and bioactivity. This compound may serve as a precursor for bioactive molecules, including antimicrobial or antifungal agents, due to the thiazole scaffold's known pharmacological relevance. Its well-defined molecular structure ensures consistent reactivity, making it suitable for controlled synthetic processes. Storage under inert conditions is recommended to preserve integrity.
59020-77-8 structure
Product Name:1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
CAS No:59020-77-8
MF:C7H11NOS
MW:157.233340501785
MDL:MFCD30291971
CID:340152
PubChem ID:53966056
Update Time:2025-06-08
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazolemethanol, a-ethyl-4-methyl-
- 1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
- CID 53966056
- 2-Thiazolemethanol, α-ethyl-4-methyl-
-
- MDL: MFCD30291971
- Inchi: 1S/C7H11NOS/c1-3-6(9)7-8-5(2)4-10-7/h4,6,9H,3H2,1-2H3
- InChI Key: JOHPQMMQKTZFAZ-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1C(CC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 110
- Topological Polar Surface Area: 61.4
Experimental Properties
- Density: 1.156±0.06 g/cm3(Predicted)
- Boiling Point: 236.2±23.0 °C(Predicted)
- pka: 13.07±0.20(Predicted)
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-330106-1g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 1g |
$699.0 | 2023-09-04 | ||
| Enamine | EN300-330106-5g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 5g |
$2028.0 | 2023-09-04 | ||
| Enamine | EN300-330106-10g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 10g |
$3007.0 | 2023-09-04 | ||
| Enamine | EN300-330106-0.05g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 0.05g |
$587.0 | 2023-09-04 | ||
| Enamine | EN300-330106-0.1g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 0.1g |
$615.0 | 2023-09-04 | ||
| Enamine | EN300-330106-0.25g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 0.25g |
$642.0 | 2023-09-04 | ||
| Enamine | EN300-330106-0.5g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 0.5g |
$671.0 | 2023-09-04 | ||
| Enamine | EN300-330106-1.0g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-330106-2.5g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 2.5g |
$1370.0 | 2023-09-04 | ||
| Enamine | EN300-330106-5.0g |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
59020-77-8 | 5.0g |
$2110.0 | 2023-02-23 |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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